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Compound Name: Cyclohepten-1-ylboronic acid

Cat. No.: B1364393 Get Quote

An In-depth Technical Guide to Cyclohepten-1-ylboronic acid (CAS 835882-35-4)

Introduction
In the landscape of modern synthetic chemistry, organoboron compounds, particularly boronic

acids and their derivatives, have established themselves as indispensable tools for the

construction of complex molecular architectures.[1][2] Their stability, low toxicity, and versatile

reactivity, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction,

have cemented their role as critical building blocks in fields ranging from materials science to

medicinal chemistry.[1][3] This guide focuses on a specific, yet highly valuable reagent:

Cyclohepten-1-ylboronic acid (CAS No. 835882-35-4).

Cyclohepten-1-ylboronic acid belongs to the class of cyclic alkenylboronic acids. The seven-

membered carbocyclic ring offers unique conformational flexibility and a distinct lipophilic

profile, making it an attractive moiety for introduction into drug candidates and functional

materials. This document serves as a comprehensive technical resource for researchers,

chemists, and drug development professionals, providing in-depth information on its properties,

synthesis, handling, and core applications, with a focus on the underlying chemical principles

and practical methodologies.

Physicochemical Properties and Handling
A thorough understanding of a reagent's physical and chemical properties is paramount for its

effective and safe utilization in a laboratory setting.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1364393?utm_src=pdf-interest
https://www.benchchem.com/product/b1364393?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://books.google.com.hk/books/about/Boronic_Acids.html?id=wZo15lFiRKoC&redir_esc=y
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://en.wikipedia.org/wiki/Suzuki_reaction
https://www.benchchem.com/product/b1364393?utm_src=pdf-body
https://www.benchchem.com/product/b1364393?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Identity and Properties
Cyclohepten-1-ylboronic acid is a white to off-white solid at room temperature. Its key

identifiers and physicochemical properties are summarized below.

Property Value Source(s)

CAS Number 835882-35-4 [4][5][6]

IUPAC Name
(Cyclohept-1-en-1-yl)boronic

acid

Molecular Formula C₇H₁₃BO₂ [4][5][6]

Molecular Weight 139.99 g/mol [4][7]

Melting Point 110-116 °C [7]

Boiling Point 278.1 °C at 760 mmHg [7]

Density 1.02 g/cm³ [7]

Flash Point 122 °C [7]

Stability, Storage, and Safety
Stability: Boronic acids, while generally stable, can be susceptible to certain conditions. They

can undergo dehydration to form cyclic anhydrides (boroxines), particularly upon heating.

Furthermore, like many organoboron compounds, they can be sensitive to strong oxidizing

agents.[8] The stability of boronic acids can be enhanced by intramolecular coordination,

though this is less prevalent in simple alkenylboronic acids compared to ortho-substituted

arylboronic acids.[8]

Storage: Proper storage is crucial to maintain the integrity and reactivity of Cyclohepten-1-
ylboronic acid.

Temperature: Store in a cool environment, with a recommended temperature of 2-8°C for

long-term storage.
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Atmosphere: Keep the container tightly sealed to protect from moisture and air.[9][10]

Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent

potential oxidation and hydrolysis.

Compatibility: Store away from strong oxidizing agents, strong bases, and water.[11] It

should be segregated from incompatible chemicals to prevent hazardous reactions.[11]

Safety and Handling: Based on data for similar boronic acid derivatives, Cyclohepten-1-
ylboronic acid should be handled with appropriate care.[9][12]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields, and a lab coat.[9][12]

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or fumes.[9][12]

Exposure Routes: The compound may cause skin, eye, and respiratory tract irritation.[12][13]

In case of contact, rinse the affected area thoroughly with water.[12]

Spills: In case of a spill, avoid generating dust. Sweep up the material using dry cleanup

procedures and place it in a sealed container for disposal.[12]

Synthesis of Cyclohepten-1-ylboronic Acid and its
Precursors
The synthesis of alkenylboronic acids and their esters can be achieved through several

methods, including the hydroboration of alkynes or the metal-catalyzed cross-coupling of a

diboron reagent with an alkenyl halide or triflate.[14][15][16] A common and practical approach

for cyclic alkenylboronates involves the palladium-catalyzed coupling of bis(pinacolato)diboron

(B₂pin₂) with an appropriate alkenyl halide.[17]

A patented method describes the synthesis of the pinacol ester precursor, Cyclohepten-1-
ylboronic acid pinacol ester, from 1-chloro-cycloheptene.[17] The free boronic acid can then

be obtained by deprotection of the pinacol ester.

Synthetic Workflow Diagram
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Step 1: Synthesis of Alkenyl Halide

Step 2: Miyaura Borylation

Step 3: Deprotection

Cycloheptanone

1-Chloro-1-cycloheptene

 Normal Heptane, 70°C

PCl₅

Cyclohepten-1-ylboronic acid
pinacol ester

 Coupling Reaction

Bis(pinacolato)diboron (B₂pin₂)
Pd Catalyst

KOAc (Base)
Organic Solvent

Cyclohepten-1-ylboronic acid

Acidic or Basic
Hydrolysis

Click to download full resolution via product page

Caption: General workflow for the synthesis of Cyclohepten-1-ylboronic acid.

Representative Protocol: Synthesis of Cyclohepten-1-
ylboronic acid pinacol ester
This protocol is adapted from established methodologies for Miyaura borylation reactions.[17]

Materials:
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1-Chloro-1-cycloheptene

Bis(pinacolato)diboron (B₂pin₂)

Palladium(II) acetate (Pd(OAc)₂)

S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or similar phosphine ligand

Potassium acetate (KOAc), anhydrous

1,4-Dioxane or Toluene, anhydrous

Procedure:

Inert Atmosphere: To an oven-dried Schlenk flask, add potassium acetate (3.0 equiv.),

bis(pinacolato)diboron (1.1 equiv.), Pd(OAc)₂ (0.02 equiv.), and the phosphine ligand (0.04

equiv.).

Reagent Addition: Seal the flask, and evacuate and backfill with argon or nitrogen three

times.

Add anhydrous solvent (e.g., 1,4-dioxane) via syringe, followed by 1-chloro-1-cycloheptene

(1.0 equiv.).

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the

reaction progress by TLC or GC-MS.

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an

organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium

residues and salts.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can

be purified by column chromatography on silica gel or by distillation to yield the pure

Cyclohepten-1-ylboronic acid pinacol ester.[17]

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
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The premier application of Cyclohepten-1-ylboronic acid is its use as a nucleophilic partner in

the Suzuki-Miyaura cross-coupling reaction.[3][18] This reaction forms a carbon-carbon bond

between the sp²-hybridized carbon of the cycloheptenyl ring and an sp² or sp³-hybridized

carbon of an organohalide or triflate.[3][19]

Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a

palladium catalyst.[3][19][20]

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (R¹-X),

forming a Pd(II) complex. This is often the rate-determining step.

Transmetalation: The boronic acid (R²-B(OH)₂) is activated by a base to form a more

nucleophilic boronate species (R²-B(OR)₃⁻). This species then transfers its organic group

(R²) to the Pd(II) complex, displacing the halide. This is the crucial C-C bond-forming

precursor step.[3][18]

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination,

forming the final coupled product (R¹-R²) and regenerating the Pd(0) catalyst, which re-

enters the catalytic cycle.[19]

Catalytic Cycle Diagram
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure; optimal conditions (catalyst, ligand, base, solvent,

temperature) may vary depending on the specific substrates.[21]

Materials:

Aryl or vinyl halide/triflate (1.0 equiv.)

Cyclohepten-1-ylboronic acid (1.2-1.5 equiv.)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv.)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

Solvent (e.g., Toluene, Dioxane, DMF, often with water)
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Procedure:

Setup: To a reaction vessel, add the aryl halide, Cyclohepten-1-ylboronic acid, base, and

palladium catalyst.

Inerting: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

Solvent Addition: Add the degassed solvent(s) via syringe.

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110

°C) for 2-24 hours. Monitor the reaction by TLC or LC-MS.

Workup: After completion, cool the reaction to room temperature. Dilute with water and

extract with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or

MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to

obtain the desired product.

Applications in Drug Discovery and Materials
Science
The incorporation of boronic acids into medicinal chemistry has grown significantly since the

FDA approval of Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma.[1]

[22] Boronic acids can act as covalent inhibitors, transition-state analogs, or serve as prodrug

moieties.[23]

The cycloheptenyl group provided by this reagent is particularly interesting for several reasons:

Lipophilicity and Scaffolding: The seven-carbon ring introduces a significant non-polar

character, which can be tuned to optimize a drug candidate's pharmacokinetic profile (ADME

properties). It provides a conformationally flexible scaffold that can orient other functional

groups for optimal binding to biological targets.

Bioisosteric Replacement: The cycloheptenyl motif can serve as a bioisostere for other cyclic

or aromatic structures, allowing chemists to explore new chemical space while potentially

improving properties like metabolic stability or solubility.
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Building Block for Complex Molecules: Beyond Suzuki couplings, the double bond in the

cycloheptenyl ring remains available for further functionalization (e.g., epoxidation,

dihydroxylation, hydrogenation), opening pathways to a wide array of complex saturated and

unsaturated seven-membered ring systems. These structures are prevalent in many natural

products and bioactive molecules.

Conclusion
Cyclohepten-1-ylboronic acid (CAS 835882-35-4) is a versatile and valuable synthetic

building block. Its primary utility in palladium-catalyzed Suzuki-Miyaura cross-coupling

reactions allows for the direct and efficient incorporation of the cycloheptenyl moiety into a

diverse range of organic molecules. This capability is of significant interest to scientists in drug

discovery, agrochemicals, and materials science who seek to synthesize novel compounds with

tailored properties. By understanding its chemical properties, synthesis, and reaction

mechanisms, researchers can fully leverage this reagent to accelerate their discovery and

development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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